molecular formula C5H3Cl2NO2S B1276315 4-Chloropyridine-3-sulfonyl chloride CAS No. 33263-44-4

4-Chloropyridine-3-sulfonyl chloride

Cat. No.: B1276315
CAS No.: 33263-44-4
M. Wt: 212.05 g/mol
InChI Key: KCNWYJPUGJYMNO-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-sulfonyl chloride is an organic compound with the molecular formula C5H3Cl2NO2S. It is a chlorinated derivative of pyridine, characterized by the presence of a sulfonyl chloride group at the 3-position and a chlorine atom at the 4-position of the pyridine ring. This compound is used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloropyridine-3-sulfonyl chloride typically involves the chlorination of hydroxypyridine-sulphonic acids. The process generally includes the following steps :

  • Chlorine gas is passed into a mixture of hydroxypyridine-sulphonic acid and phosphorus trichloride.
  • The mixture is heated to temperatures between 100°C and 120°C.
  • Phosphorus oxychloride formed during the reaction is removed by distillation.
  • The residue is taken up with an organic solvent.
  • The liquid phase is distilled under vacuum to obtain the chlorinated pyridine-sulphonic acid chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced distillation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-chloropyridine-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison: 4-Chloropyridine-3-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives through substitution and coupling reactions. Its sulfonyl chloride group makes it a valuable intermediate in organic synthesis, distinguishing it from its sulfonamide and sulfonic acid counterparts .

Properties

IUPAC Name

4-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNWYJPUGJYMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423643
Record name 4-Chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33263-44-4
Record name 4-Chloro-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33263-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There are taken 1137.5 g (6.49 mol) 4-hydroxy-pyridine-3-sulphonic acid, 3481 g (2085 ml/22.7 mol) phosphorus oxychloride and 2115 g (1345 ml/15.4 mol) phosphorus trichloride and heated to reflux with stirring, whereby the sump temperature increases to about 80° C. In about 3 hours, 1092 g (15.4 mol) chlorine gas are passed into the reaction mixture which is immediately taken up by the mixture. With HCl evolution, the sump temperature increases to about 100° C. After 24 hours under reflux, whereby the sump temperature increases to 110° C. into the boiling range of the phosphorus oxychloride, the mixture becomes almost clear. 5550 g (3313 ml) phosphorus oxychloride are distilled off under water pump vacuum and can be reused. The residue is taken up at about 40° C. with 5030 g (4000 ml) ethylene chloride and, with external water cooling, mixed portionwise with 2600 ml water at a maximum of 30° C. After separation of the phases, the organic phase is stirred up twice with, in each case, 2500 ml water. By distilling off of the solvent and drying in a vacuum, the 4-chloropyridine-3-sulphonic acid chloride can be isolated in practically quantitative yield.
Quantity
1137.5 g
Type
reactant
Reaction Step One
Quantity
2085 mL
Type
reactant
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1345 mL
Type
reactant
Reaction Step Three
Quantity
1092 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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